molecular formula C9H12N2O2 B1171737 (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 160814-68-6

(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B1171737
CAS No.: 160814-68-6
InChI Key:
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Description

(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolopyrazine, which is known for its diverse biological activities

Preparation Methods

The synthesis of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione involves several steps:

    Cyclization: The initial step involves the cyclization of pyrrole and pyrazine rings. This can be achieved through various methods, including cycloaddition and ring annulation.

    Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring, which is catalyzed by transition metals.

    Cycloaddition: Another approach is the cycloaddition of alkyne and hydrazine derivatives to form the pyrazine ring.

    Industrial Production: Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of oxidized derivatives with altered biological activities.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with different pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or pyrazine rings are replaced with other groups. Common reagents for these reactions include halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It has been studied for its antimicrobial, anti-inflammatory, and antioxidant properties. These activities make it a potential candidate for developing new therapeutic agents.

    Medicine: The compound’s biological activities have led to its investigation as a potential drug candidate for treating various diseases, including cancer and neurodegenerative disorders.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of (3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with various molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation. For example, it may inhibit the activity of enzymes that produce reactive oxygen species, thereby reducing oxidative damage.

    Pathways Involved: The compound’s antioxidant activity is linked to its ability to scavenge free radicals and upregulate antioxidant defense mechanisms. .

Comparison with Similar Compounds

(3R)-tetrahydro-6H-3,8a-Ethanopyrrolo[1,2-a]pyrazine-1,4-dione can be compared with other similar compounds:

Properties

IUPAC Name

(7R)-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-7-6-2-4-9(8(13)10-6)3-1-5-11(7)9/h6H,1-5H2,(H,10,13)/t6-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBHAAYIRWYSIJ-VJSCVCEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23CCC(C(=O)N2C1)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC23CC[C@H](C(=O)N2C1)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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